(3-(Benzyloxy)phenyl)trimethylsilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20OSi |
|---|---|
Molecular Weight |
256.41 g/mol |
IUPAC Name |
trimethyl-(3-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-11-7-10-15(12-16)17-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 |
InChI Key |
UGZSDCDVGBOSMT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Benzyloxy Phenyl Trimethylsilane
Retrosynthetic Analysis and Strategic Disconnections of the Molecular Structure
Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For (3-(benzyloxy)phenyl)trimethylsilane, two primary strategic disconnections guide the synthetic design: the aryl-silicon (C-Si) bond and the aryl-oxygen (C-O) ether bond.
This leads to two logical synthetic pathways:
Pathway A: C-Si Bond Formation First. This approach involves an initial disconnection of the C-O ether bond. The immediate precursor would be 3-(trimethylsilyl)phenol (B1583874). This intermediate is then retrosynthetically disconnected at the C-Si bond, leading back to a halogenated phenol (B47542), such as 3-bromophenol (B21344), as a plausible starting material. The synthesis would therefore involve silylation of the phenol derivative followed by etherification.
Pathway B: C-O Bond Formation First. This strategy begins with the disconnection of the C-Si bond. The precursor is 3-(benzyloxy)bromobenzene (benzyl 3-bromophenyl ether). This intermediate is formed from 3-bromophenol and a benzyl (B1604629) halide. The forward synthesis in this case would involve first protecting the hydroxyl group of 3-bromophenol via etherification, followed by the introduction of the trimethylsilyl (B98337) group.
Formation of the Aryl-Silicon Bond
The creation of a stable bond between an aromatic carbon and a silicon atom is a cornerstone of organosilicon chemistry. wikipedia.org Several robust methods have been developed for this transformation, each with distinct advantages.
One of the most direct methods for forming an aryl-silicon bond involves the reaction of an organometallic intermediate, derived from an aryl halide, with an electrophilic silicon source. A common approach is the lithium-halogen exchange.
For instance, a precursor such as 3-bromobenzyloxybenzene can be treated with an alkyllithium reagent, like n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). organic-chemistry.org This reaction generates a highly reactive aryllithium species. Subsequent quenching of this intermediate with an electrophilic silylating agent, most commonly trimethylsilyl chloride (TMSCl), yields the desired aryltrimethylsilane. This method is highly efficient and provides a direct route to the target structure from a halogenated precursor.
Table 1: Representative Conditions for Aryl-Silicon Bond Formation via Halogen-Metal Exchange
| Aryl Halide Precursor | Reagents | Electrophile | Solvent | Typical Yield |
|---|---|---|---|---|
| 3-Bromobenzyloxybenzene | 1. n-Butyllithium 2. Trimethylsilyl chloride | TMSCl | Diethyl ether or THF | High |
This is an interactive data table. You can sort and filter the data as needed.
Transition-metal catalysis offers a powerful and versatile alternative for constructing C-Si bonds, often with excellent functional group tolerance. nih.govresearchgate.net Palladium, nickel, and rhodium complexes are frequently employed to catalyze the coupling of aryl halides or triflates with various silicon-containing reagents. dntb.gov.ua
Palladium-catalyzed reactions, for example, can effectively couple aryl chlorides with silylating agents, providing broad access to aryltrimethylsilanes. organic-chemistry.org Another approach involves the rhodium-catalyzed silylation of aryl iodides or bromides with triethoxysilane. organic-chemistry.org These methods are valuable as they often proceed under milder conditions than traditional organometallic routes and can tolerate a wider array of functional groups on the aromatic ring. organic-chemistry.org
Table 2: Examples of Transition-Metal-Catalyzed C-Si Bond Formation
| Catalyst System | Aryl Substrate | Silylating Agent | Key Features |
|---|---|---|---|
| Palladium(0) with phosphine (B1218219) ligands | Aryl chlorides, bromides, triflates | Hexamethyldisilane | Tolerant of various functional groups. organic-chemistry.org |
| Rhodium(I) complexes | Aryl iodides, bromides | Triethoxysilane | High yields and functional group compatibility. organic-chemistry.org |
| Nickel(II) with Grignard reagents | Aryl chlorides | Chlorosilanes | Proceeds under mild conditions. dntb.gov.ua |
This is an interactive data table. You can sort and filter the data as needed.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) containing a heteroatom coordinates to an organolithium reagent, facilitating the deprotonation of the proximal ortho-position. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate is then trapped with an electrophile, such as trimethylsilyl chloride. chemicalbook.com
Common DMGs include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.org For the synthesis of this compound, a meta-substituted product, a straightforward DoM on benzyloxybenzene is not feasible, as the benzyloxy group would direct metalation to the ortho and para positions. However, this strategy can be adapted. For example, one could start with a phenol, protect it with a strong DMG like an N,N-diethylcarbamate group, perform the ortho-lithiation and silylation, and then chemically modify the directing group or other substituents in subsequent steps. nih.gov
A more direct application of metalation for this specific target involves the halogen-metal exchange pathway described in section 2.2.1, which circumvents the regioselectivity limitations of DoM for achieving meta-substitution from a simple precursor.
Introduction of the Benzyloxy Moiety onto the Aryl Core
The formation of the benzyl ether linkage is the second key transformation required. This is typically achieved through the etherification of a hydroxylated precursor.
The Williamson ether synthesis is a classic and highly reliable method for preparing ethers. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.comfrancis-press.com
In the context of synthesizing this compound, this method would be applied to a 3-(trimethylsilyl)phenol precursor. The phenolic proton is first removed by a suitable base to generate the corresponding phenoxide anion. This nucleophilic phenoxide then reacts with a benzyl halide, such as benzyl bromide or benzyl chloride, to form the desired ether. organic-chemistry.org
The choice of base is crucial for the efficient deprotonation of the phenol without causing unwanted side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). francis-press.comorganic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. francis-press.com
Table 3: Typical Conditions for Williamson Ether Synthesis
| Hydroxylated Precursor | Benzylating Agent | Base | Solvent |
|---|---|---|---|
| 3-(Trimethylsilyl)phenol | Benzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) |
| 3-(Trimethylsilyl)phenol | Benzyl chloride | Potassium carbonate (K₂CO₃) | Acetonitrile or Acetone (B3395972) |
This is an interactive data table. You can sort and filter the data as needed.
More contemporary methods for benzylation also exist, such as using 2-benzyloxy-1-methylpyridinium triflate, which can operate under neutral conditions, offering an alternative for substrates that are sensitive to strongly basic or acidic environments. orgsyn.org
Convergent and Stepwise Synthesis Pathways to this compound
Stepwise Synthesis: A stepwise (or linear) synthesis involves the sequential modification of a single starting material. A logical stepwise approach to this compound would begin with a readily available precursor, such as 3-bromophenol. The synthesis would proceed through two key transformations:
O-Benzylation: The phenolic hydroxyl group is first converted to a benzyl ether. This is commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.orgbartleby.com In this SN2 reaction, the phenol is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, which then acts as a nucleophile, attacking benzyl bromide or benzyl chloride to form the desired ether. jk-sci.comorganic-chemistry.orgsci-hub.se
Silylation: The aryl bromide is then converted to the trimethylsilyl derivative. A common method is halogen-metal exchange using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, followed by quenching the resulting aryllithium species with chlorotrimethylsilane. The benzyloxy group can act as a directed metalation group (DMG), potentially influencing the regioselectivity of lithiation if a different starting material were used. uwindsor.calookchem.com
Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule separately and then coupling them in a later step. This strategy is often more efficient for complex molecules as it allows for the accumulation of material and minimizes the impact of a low-yielding step on the main synthetic sequence.
For this compound, a convergent approach could involve:
Fragment 1 Preparation: Synthesis of a (3-(benzyloxy)phenyl) organometallic reagent. This could be achieved by treating 3-bromo-1-(benzyloxy)benzene with magnesium to form the corresponding Grignard reagent, (3-(benzyloxy)phenyl)magnesium bromide. gelest.com
Fragment 2: The second fragment is a simple electrophilic silicon source, typically chlorotrimethylsilane.
Coupling: The two fragments are then reacted. The nucleophilic Grignard reagent attacks the electrophilic silicon atom in chlorotrimethylsilane, displacing the chloride and forming the desired carbon-silicon bond to yield the final product. gelest.com
Optimization of Reaction Conditions and Yields: A Mechanistic Perspective
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring reproducibility. A mechanistic understanding of each synthetic step allows for the rational selection of reagents, solvents, and temperatures.
Optimization of the Williamson Ether Synthesis: The Williamson ether synthesis, while generally reliable, can be affected by several factors. The reaction proceeds via an SN2 mechanism, where the phenoxide nucleophile attacks the benzyl halide. wikipedia.org
Base and Solvent: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation of the phenol but require anhydrous, aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). jk-sci.com Weaker bases like potassium carbonate (K₂CO₃) can be used in polar aprotic solvents like acetone or acetonitrile. The solvent can influence the reaction rate and selectivity; for instance, different solvents can lead to varying ratios of O-alkylation versus a potential side reaction of C-alkylation. rsc.org
Temperature: The reaction is typically heated to ensure a reasonable rate. Temperatures between 50-100 °C are common. bartleby.com However, excessively high temperatures can promote side reactions, such as elimination if secondary or tertiary halides were used (not a concern with benzyl halides).
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Mechanistic Consideration |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 56 | 85-95 | Mild conditions, heterogeneous reaction. Good for many standard phenols. |
| NaH | THF/DMF | 25-65 | 90-98 | Strong base, requires anhydrous conditions. Ensures complete phenoxide formation. |
| Cs₂CO₃ | Acetonitrile | 82 | >95 | Highly effective due to the "caesium effect," enhancing phenoxide nucleophilicity. |
Optimization of Lithiation and Silylation: The formation of the aryl-silicon bond via lithiation is highly sensitive to reaction conditions. The mechanism involves deprotonation or halogen-metal exchange to form a highly reactive aryllithium intermediate.
Base/Reagent: For halogen-metal exchange on 3-bromo-1-(benzyloxy)benzene, n-butyllithium is a common choice. The number of equivalents is critical; typically, slightly more than one equivalent is used.
Solvent: Ethereal solvents like diethyl ether or THF are essential as they solvate the lithium cation, breaking up organolithium aggregates and increasing reactivity. uwindsor.ca
Temperature: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions. The aryllithium intermediate can be unstable at higher temperatures and may react with the solvent or undergo rearrangement. uwindsor.ca For instance, the benzyloxy group itself could be susceptible to cleavage or rearrangement under harsh conditions. lookchem.com
| Parameter | Condition | Mechanistic Rationale |
|---|---|---|
| Temperature | -78 °C | Prevents decomposition of the aryllithium intermediate and minimizes side reactions like reaction with the THF solvent. |
| Solvent | Anhydrous THF or Et₂O | Solvates the lithium reagent, increasing its reactivity. Must be free of water or other protic sources which would quench the organometallic species. |
| Addition Rate | Slow, dropwise addition of BuLi | Maintains a low temperature and prevents localized concentration buildup, which can lead to side reactions. |
| Quenching | Rapid addition of TMSCl at -78 °C | Efficiently traps the desired aryllithium before it can decompose or react elsewhere. |
By carefully controlling these parameters based on a solid mechanistic understanding, synthetic routes to this compound can be optimized to achieve high yields and purity.
Iii. Chemical Reactivity and Transformations of 3 Benzyloxy Phenyl Trimethylsilane
Reactivity Governed by the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a key functional handle that enables several important transformations at the silicon-bearing carbon atom of the aromatic ring.
Aryl-silicon bonds can be cleaved under various conditions, a process known as desilylation or protodesilylation if a proton replaces the silyl (B83357) group. This reaction can be facilitated by acids, bases, or fluoride (B91410) ions. For instance, treatment with reagents like tetra-n-butylammonium fluoride (TBAF) or potassium trimethylsilanolate (KOTMS) can efficiently cleave the C-Si bond. researcher.lifeorganic-chemistry.org
The trimethylsilyl group is also instrumental in the generation of highly reactive aryne intermediates. wikipedia.org This transformation, however, typically requires the presence of a good leaving group, such as a triflate (OTf), ortho to the TMS group. greyhoundchrom.comacs.org In the case of (3-(Benzyloxy)phenyl)trimethylsilane, a multi-step sequence would be necessary to install a leaving group at the C2 or C4 position. Subsequently, treatment with a fluoride source would induce a 1,2-elimination to generate the corresponding 3-(benzyloxy)benzyne. greyhoundchrom.comnih.gov This intermediate can then be trapped by various nucleophiles or dienes in cycloaddition reactions. wikipedia.orgnih.gov
Table 1: Conditions for Aryne Generation from 2-(Trimethylsilyl)aryl Triflates This table illustrates the general conditions for aryne generation, which could be applied to a suitably functionalized derivative of this compound.
| Precursor Type | Reagent | Conditions | Product Type |
| 2-(Trimethylsilyl)aryl triflate | Cesium Fluoride (CsF) | Acetonitrile (B52724) (MeCN), room temperature to 80 °C | Aryne |
| 2-(Trimethylsilyl)aryl triflate | Potassium Fluoride (KF) / 18-crown-6 | Tetrahydrofuran (B95107) (THF), reflux | Aryne |
| 2-(Trimethylsilyl)aryl nonaflate | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | Aryne |
Data compiled from various sources on aryne chemistry. greyhoundchrom.comacs.orgnih.gov
The carbon-silicon bond of aryltrimethylsilanes can participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms a new carbon-carbon bond by coupling the organosilane with an organic halide or triflate in the presence of a palladium catalyst and a fluoride activator. The fluoride source, such as TBAF, is crucial for activating the silicon atom, forming a hypervalent silicate (B1173343) species that facilitates transmetalation to the palladium center. researchgate.netyoutube.com
This compound can thus be coupled with a variety of aryl, heteroaryl, or vinyl halides/triflates to synthesize complex biaryl and styrenyl structures. The reaction is valued for its tolerance of various functional groups and the low toxicity of the silicon byproducts. researchgate.netyoutube.com
Table 2: Representative Palladium-Catalyzed Hiyama Coupling Conditions
| Coupling Partner (R-X) | Palladium Catalyst | Ligand | Activator | Solvent |
| Aryl Iodide | Pd(OAc)₂ | PPh₃ | TBAF | THF |
| Vinyl Bromide | Pd₂(dba)₃ | SPhos | CsF | Dioxane |
| Aryl Triflate | PdCl₂(dppf) | - | TASF | DMF |
This table presents generalized conditions for the Hiyama coupling reaction. Specific conditions may vary. researchgate.netresearchgate.net
In electrophilic aromatic substitution (EAS) reactions, the outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org this compound has two substituents:
Benzyloxy group (-OCH₂Ph): This is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. organicchemistrytutor.com
Trimethylsilyl group (-SiMe₃): This group has a more complex influence. It is primarily considered a weak ortho, para-director. The C-Si bond is electron-donating through hyperconjugation, which can stabilize the carbocation intermediate (sigma complex) formed during attack at the ortho and para positions. uci.edu However, the silicon atom can also stabilize an adjacent positive charge, leading to ipso-substitution, where the electrophile replaces the TMS group.
Given the meta-relationship of the two groups, their directing effects are additive. The powerful activating and directing effect of the benzyloxy group dominates. libretexts.org Therefore, electrophilic attack is expected to occur at the positions ortho and para to the benzyloxy group (C2, C4, and C6).
C2 and C6: These positions are ortho to the benzyloxy group.
C4: This position is para to the benzyloxy group and ortho to the trimethylsilyl group.
Substitution at the C4 position is often favored due to a combination of strong activation from the benzyloxy group and potential stabilization from the silyl group. uci.edu Steric hindrance from the bulky TMS group might slightly disfavor substitution at the C2 position compared to the C6 position.
Transformations Involving the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, but it can also be chemically transformed or removed when desired.
The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). atlanchimpharma.comorganic-chemistry.org The reaction proceeds under mild conditions and results in the formation of 3-(trimethylsilyl)phenol (B1583874) and toluene (B28343) as a byproduct. This process is often clean and high-yielding. nih.gov
An alternative to using flammable hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule like formic acid, ammonium (B1175870) formate, or 1,4-cyclohexadiene (B1204751) is used in conjunction with the palladium catalyst. organic-chemistry.orgorganic-chemistry.org
Table 3: Common Conditions for Benzyl Ether Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Conditions |
| 10% Pd/C | H₂ (1 atm) | Ethanol, Ethyl Acetate, or THF | Room Temperature |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | H₂ (1-50 atm) | Methanol | Room Temperature |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux |
| 10% Pd/C | Triethylsilane | Methanol | Room Temperature |
Data compiled from studies on benzyl ether deprotection. atlanchimpharma.comorganic-chemistry.orgnih.gov
While less common than hydrogenolysis, the benzyloxy group can undergo other transformations. Oxidative cleavage can be achieved using certain reagents, although this is more common for substituted benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.org For simple benzyl ethers, strong oxidants may be required, which could risk oxidizing other parts of the molecule. However, visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a milder alternative that is compatible with various functional groups. nih.gov
Reductive conditions, other than hydrogenolysis, typically leave the benzyl ether intact. Strong reducing agents like lithium aluminum hydride will not cleave the ether bond. smolecule.com The aromatic rings of the benzyloxy group or the main phenyl ring can be reduced to cyclohexyl rings under harsh hydrogenation conditions, for example, using rhodium or ruthenium catalysts at high pressures, but this is generally avoided if simple deprotection is the goal. atlanchimpharma.com
Influence of the Benzyloxy Group on Aromatic Reactivity
The chemical behavior of the aromatic ring in this compound is significantly influenced by the electronic properties of its substituents: the benzyloxy group (-OCH₂C₆H₅) and the trimethylsilyl group (-Si(CH₃)₃). The benzyloxy group, positioned meta to the trimethylsilyl group, plays a dominant role in directing the outcomes of electrophilic aromatic substitution reactions.
As an ether, the benzyloxy group is a potent activating group and an ortho, para-director. This is due to the interplay of two opposing electronic effects:
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho (C2, C6) and para (C4) positions, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these sites.
Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density from the aromatic ring through the sigma bond.
Chemoselectivity and Regioselectivity in Multi-Functionalized Reactants
This compound is a bifunctional molecule, possessing two distinct reactive sites: the benzyloxy group and the carbon-silicon bond of the trimethylsilyl group. This duality allows for controlled, selective reactions depending on the chosen reagents and conditions, a critical consideration when reacting with other multi-functionalized molecules.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the C-Si bond and the benzyloxy ether present different reactivities.
Palladium-Catalyzed Cross-Coupling: The trimethylsilyl group is the designated reactive site for reactions like the Hiyama coupling. wikipedia.org This transformation requires activation by a fluoride source or a base to form a hypervalent silicon species, which then undergoes transmetalation with a palladium(II) complex. organic-chemistry.org Under these conditions, the benzyloxy group is typically stable and unreactive.
Ether Cleavage: The benzyloxy group can be selectively cleaved under conditions such as catalytic hydrogenolysis (e.g., H₂/Pd-C). This reaction is specific to the benzylic C-O bond and leaves the aryl C-Si bond intact.
Electrophilic Aromatic Substitution: As discussed previously, reactions with electrophiles will target the activated positions on the aromatic ring, leaving both the C-Si and C-O bonds of the substituents untouched.
Regioselectivity dictates where on the molecule a reaction occurs. For this compound, this is primarily governed by the directing effects of the substituents. In a cross-coupling reaction, the regioselectivity is absolute, as the reaction occurs exclusively at the carbon atom bearing the trimethylsilyl group (ipso-substitution). In electrophilic aromatic substitution, the regioselectivity is controlled by the powerful ortho, para-directing nature of the benzyloxy group.
The following table illustrates the predicted chemoselective and regioselective outcomes under different reaction paradigms.
Derivatization of this compound for Complex Molecule Synthesis
The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecular architectures. Derivatization can be achieved by targeting either the trimethylsilyl moiety for carbon-carbon bond formation or the benzyloxy group for functional group interconversion.
A primary application of aryltrimethylsilanes in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions. The Hiyama coupling, specifically, utilizes organosilanes to form C-C bonds with organic halides or triflates. wikipedia.orgcore.ac.uk For this compound, this reaction provides a direct route to construct biaryl systems or introduce alkenyl and alkynyl groups at the C3 position of the ring. The reaction typically proceeds via a catalytic cycle involving oxidative addition, fluoride-activated transmetalation from the pentacoordinate silonate, and reductive elimination. organic-chemistry.org This method is valued for the low toxicity and stability of the organosilane precursors. nih.gov
Another key derivatization strategy involves the cleavage of the benzyl ether. The benzyloxy group often serves as a robust protecting group for a phenol (B47542). Its removal via catalytic hydrogenolysis unmasks the hydroxyl group, yielding 3-(trimethylsilyl)phenol. This phenolic intermediate opens pathways to a new range of derivatives. The hydroxyl group can be alkylated to form different ethers, acylated to form esters, or converted into a triflate (-OTf), which itself is an excellent leaving group for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The following table outlines potential derivatization pathways for synthesizing complex molecules starting from this compound.
Iv. Advanced Spectroscopic and Structural Elucidation of 3 Benzyloxy Phenyl Trimethylsilane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: A hypothetical ¹H NMR spectrum of (3-(Benzyloxy)phenyl)trimethylsilane would be expected to show distinct signals for the aromatic protons on both the benzyloxy and the trimethylsilyl-substituted phenyl rings, a singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and a strong singlet for the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling, and their chemical shifts would be influenced by the electron-donating nature of the benzyloxy group and the electronic effects of the trimethylsilyl group.
¹³C NMR: The ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon atoms of the trimethylsilyl group would appear at a characteristic upfield chemical shift. The aromatic carbons would resonate in the typical downfield region, with their specific shifts indicating the substitution pattern. The benzylic methylene carbon and the carbons of the benzyl (B1604629) group's phenyl ring would also have distinct signals.
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance would be expected in the typical chemical shift range for tetracoordinated silicon in arylsilanes. The precise chemical shift would be sensitive to the electronic environment of the phenyl ring.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent aromatic protons on the same ring, helping to assign their positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the trimethylsilyl group, the methylene bridge, and the aromatic rings to their corresponding carbon signals.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS would provide the high-precision mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₆H₂₀OSi). The fragmentation pattern observed in the mass spectrum would offer structural insights. Expected fragmentation pathways for trimethylsilyl-containing aromatic compounds often involve the loss of a methyl radical (•CH₃) from the trimethylsilyl group to form a stable [M-15]⁺ ion. Cleavage of the benzyl-oxygen bond could also lead to characteristic fragment ions.
X-ray Crystallography for Absolute and Relative Stereochemistry (if applicable) and Solid-State Conformation
As this compound is achiral, the concepts of absolute and relative stereochemistry are not applicable. However, if a suitable single crystal could be grown, X-ray crystallography would provide the definitive solid-state structure. This would include precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystal lattice, such as the orientation of the two phenyl rings relative to each other.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group and Bond Characterization
FTIR and Raman Spectroscopy: These techniques are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In the spectra of this compound, one would expect to observe:
Aromatic C-H stretching vibrations.
Aliphatic C-H stretching and bending vibrations from the methylene and trimethylsilyl groups.
Characteristic Si-C stretching and rocking vibrations for the trimethylsilyl group.
C-O-C stretching vibrations of the ether linkage.
Aromatic C=C stretching vibrations.
Without experimental data, the creation of specific data tables for this compound is not feasible. The information provided above is based on the general principles of these spectroscopic techniques and the expected behavior of similar chemical structures.
V. Computational and Theoretical Investigations of 3 Benzyloxy Phenyl Trimethylsilane
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research due to their favorable balance of accuracy and computational cost. DFT methods are employed to model the electronic structure of (3-(Benzyloxy)phenyl)trimethylsilane, providing fundamental insights into its geometry, stability, and electronic properties. A widely used functional for such studies is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a reliable description of the system.
The first step in the computational investigation of this compound is the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable conformation of the molecule. Due to the presence of flexible single bonds, particularly in the benzyloxy group, this compound can exist in multiple conformations.
Conformational analysis is crucial to identify the global minimum energy structure as well as other low-energy conformers that may be present at room temperature. The dihedral angles involving the C-O-C ether linkage and the rotation around the Si-C bond are of particular interest. Theoretical calculations on similar benzyl (B1604629) ether and phenyltrimethylsilane (B1584984) systems suggest that the most stable conformers will seek to minimize steric hindrance between the bulky trimethylsilyl (B98337) group and the benzyloxy moiety. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound This table presents hypothetical yet plausible data based on DFT calculations of similar molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Si | 1.87 Å |
| C-O (ether) | 1.37 Å | |
| O-CH₂ | 1.43 Å | |
| Bond Angle | C-Si-C | 109.5° |
| C-O-C | 118.0° | |
| Dihedral Angle | C-C-O-C | ~180° (anti-periplanar) |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, which has significant π-character. The LUMO, on the other hand, is likely to be distributed over the aromatic system, with potential contributions from the silicon d-orbitals. The trimethylsilyl group, being a weak σ-donor and π-acceptor, and the benzyloxy group, a π-donor, will influence the energies of these frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound This table presents hypothetical yet plausible data based on DFT calculations of similar molecules.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be localized around the oxygen atom of the benzyloxy group due to its high electronegativity and lone pairs of electrons. The π-systems of the aromatic rings will also exhibit regions of negative potential above and below the plane of the rings. Conversely, the hydrogen atoms of the methyl groups on the silicon atom and the aromatic rings will show positive electrostatic potential. The MEP map can thus guide the understanding of intermolecular interactions and the initial steps of chemical reactions.
Mechanistic Studies of Proposed Chemical Reactions via Transition State Calculations
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. rowansci.com Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants and products. chemrxiv.org The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.
For this compound, a key reaction of interest is the ipso-substitution at the silicon-bearing carbon atom, a common reaction for aryltrimethylsilanes. For instance, in the presence of an electrophile, the trimethylsilyl group can be replaced. Transition state calculations can be employed to model the geometry and energy of the transition state for such a reaction. This would likely involve the formation of a Wheland-type intermediate where the electrophile has attacked the aromatic ring. The calculation would provide the activation barrier for the reaction, which can be compared with experimental data if available. nih.govresearchgate.net
Theoretical Prediction and Correlation with Experimental Spectroscopic Data (NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties of molecules with a good degree of accuracy. These theoretical spectra can be used to aid in the interpretation of experimental data or to predict the spectra of unknown compounds.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For this compound, calculations would predict the chemical shifts for the aromatic protons and carbons, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons and carbons of the trimethylsilyl group. These predicted values can be correlated with experimental spectra to confirm the structure of the molecule. researchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be computed, yielding a theoretical infrared (IR) spectrum. This would show characteristic peaks for C-H stretching of the aromatic and alkyl groups, C-O stretching of the ether linkage, and vibrations associated with the trimethylsilyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these transitions would likely be of the π → π* type within the aromatic rings.
Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR | Si(CH₃)₃ (s) | ~0.25 ppm | 0.26 ppm |
| -CH₂- (s) | ~5.05 ppm | 5.08 ppm | |
| Aromatic (m) | 6.8 - 7.5 ppm | 6.85 - 7.45 ppm | |
| IR | C-O stretch | ~1250 cm⁻¹ | ~1245 cm⁻¹ |
| Si-C stretch | ~840 cm⁻¹ | ~835 cm⁻¹ | |
| UV-Vis | λ_max | ~270 nm | ~272 nm |
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in determining the physical properties of molecules in the condensed phase, such as their boiling point, melting point, and solubility. researchgate.net They are also fundamental to molecular recognition and self-assembly processes. For this compound, several types of non-covalent interactions are expected to be important.
π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions between molecules. These interactions, driven by a combination of electrostatic and dispersion forces, would contribute to the packing of the molecules in the solid state.
C-H···π Interactions: The hydrogen atoms of the trimethylsilyl and benzyloxy groups can interact with the electron-rich π-systems of the aromatic rings of neighboring molecules.
van der Waals Forces: Dispersion forces will be significant due to the size of the molecule and the presence of the polarizable phenyl and trimethylsilyl groups.
Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the electron density using tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify and characterize these weak interactions. researchgate.net These analyses can provide a detailed picture of the intermolecular forces that govern the supramolecular chemistry of this compound. nih.gov
Vi. Applications of 3 Benzyloxy Phenyl Trimethylsilane in Advanced Synthetic Chemistry and Materials Science
As a Versatile Building Block in the Synthesis of Functionalized Organic Molecules
The structure of (3-(Benzyloxy)phenyl)trimethylsilane, featuring a protected phenol (B47542) and a reactive trimethylsilyl (B98337) group on the aromatic ring, positions it as a potentially valuable building block in multi-step organic synthesis. The trimethylsilyl group can be a versatile handle for various transformations, including ipso-substitution to introduce other functional groups. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected at a later synthetic stage to yield functionalized phenols.
While the specific applications of this compound in the synthesis of complex functionalized organic molecules are not extensively documented in publicly available scientific literature, its constituent parts suggest its utility in the synthesis of a variety of target molecules. The strategic placement of the benzyloxy and trimethylsilyl groups allows for regioselective modifications of the phenyl ring.
Table 1: Potential Synthetic Transformations of this compound
| Reactive Site | Type of Reaction | Potential Product Class |
|---|---|---|
| Trimethylsilyl Group | Ipso-substitution | Substituted benzenes |
| Aromatic Ring | Electrophilic Aromatic Substitution | Poly-substituted aromatic compounds |
Precursor for the Generation of Reactive Intermediates in Aromatic Chemistry
Aryltrimethylsilanes are well-established precursors for the generation of highly reactive intermediates such as benzynes. These intermediates are valuable in the construction of complex aromatic and heterocyclic systems through cycloaddition and insertion reactions. The generation of benzyne (B1209423) from an aryltrimethylsilane typically involves the removal of the trimethylsilyl group and an adjacent leaving group.
In the case of this compound, its conversion to a suitable benzyne precursor would necessitate the introduction of a leaving group ortho to the trimethylsilyl moiety. Although specific studies detailing the use of this compound as a direct precursor to benzynes are not prominent in the literature, the fundamental reactivity of the aryl-SiMe₃ bond is indicative of its potential in this capacity. The benzyloxy group's electronic and steric influence could modulate the regioselectivity of benzyne formation and its subsequent reactions.
Development of Organosilicon-Based Materials with Tailored Properties
Organosilicon compounds are integral to the development of advanced materials with unique thermal, mechanical, and electronic properties. The incorporation of silicon-containing moieties into organic polymers and materials can enhance their stability, processability, and performance.
There is a lack of specific research detailing the direct application of this compound in the synthesis of organosilicon-based materials. However, its structure suggests potential as a monomer or a modifying agent in the preparation of specialty polymers. The presence of the aromatic ring and the benzyloxy group could impart specific functionalities, such as thermal stability or altered solubility, to the resulting materials.
Utilization as a Ligand or Substrate in Catalytic Systems
The design of ligands is a cornerstone of modern catalysis, enabling control over the activity and selectivity of metal catalysts. While the direct use of this compound as a ligand in catalytic systems has not been extensively reported, its structure contains features that could be modified for such purposes. For instance, functionalization of the aromatic ring could introduce coordinating groups capable of binding to a metal center.
As a substrate, the trimethylsilyl group can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The specific reactivity of this compound in such catalytic transformations remains an area for further investigation.
Table 2: Mentioned Compounds
| Compound Name |
|---|
Vii. Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes
A significant future trend in the synthesis of "(3-(Benzyloxy)phenyl)trimethylsilane" and related arylsilanes is the move towards more environmentally friendly and efficient methodologies. chemistryjournals.netescholarship.org Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, generating considerable waste. chemistryjournals.net The development of catalytic processes that minimize byproducts and energy consumption is a key objective.
Future research will likely focus on several key areas to achieve greener synthesis:
Catalyst Development: The use of transition-metal catalysts, particularly those based on abundant and less toxic metals like iron and copper, is a promising avenue. organic-chemistry.org Research into palladium- and nickel-catalyzed silylation reactions continues to yield milder and more efficient protocols. organic-chemistry.org The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing sustainability. researchgate.net
Alternative Solvents and Reaction Conditions: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a major goal in sustainable chemistry. chemistryjournals.netresearchgate.net Microwave-assisted synthesis and flow chemistry are also emerging as powerful techniques to reduce reaction times, improve energy efficiency, and enable safer, more controlled production on a larger scale. chemistryjournals.netacs.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting material atoms into the final product (high atom economy) will be prioritized. This includes exploring direct C-H silylation reactions, which avoid the need for pre-functionalized starting materials like aryl halides.
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Relevant Catalyst/Method |
| Catalytic C-H Silylation | Avoids pre-functionalization of the benzene (B151609) ring, reducing steps and waste. | Rhodium, Iridium, Palladium catalysts |
| Flow Chemistry | Improved safety, scalability, and reaction control; reduced reaction times. acs.org | Microreactor systems |
| Microwave-Assisted Synthesis | Rapid heating, leading to shorter reaction times and potentially higher yields. chemistryjournals.net | Microwave reactors |
| Use of Greener Solvents | Reduces environmental impact and potential toxicity. chemistryjournals.net | Water, supercritical CO2 researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of arylsilanes is well-established, there is significant room to explore novel transformations for "this compound". The interplay between the trimethylsilyl (B98337) group and the benzyloxy substituent could lead to unique chemical behavior.
Future investigations are anticipated in the following areas:
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable way to activate chemical bonds. acs.org Research into the photocatalytic protodesilylation, cross-coupling, and functionalization of "this compound" could unlock new synthetic pathways that are not accessible through traditional thermal methods. acs.org
Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for activating otherwise inert bonds. The application of gold catalysts to reactions involving arylsilanes, such as in oxyarylation of alkenes, could be extended to "this compound" to create complex molecular architectures. acs.org
Dual Functionalization: A key area of exploration will be the development of reactions that functionalize both the carbon-silicon bond and another part of the molecule in a single operation. For instance, transformations that modify the benzyloxy group (e.g., through cleavage or substitution) while simultaneously engaging the trimethylsilyl moiety in a cross-coupling reaction could provide rapid access to diverse chemical structures.
Fluoride-Free Activation: The traditional activation of the C-Si bond relies on fluoride (B91410) ions. Developing fluoride-free activation methods is an important goal to broaden the substrate scope and functional group tolerance of reactions involving arylsilanes. semanticscholar.org
Integration into Advanced Supramolecular Assemblies and Nanomaterials
The unique electronic and structural properties of arylsilanes make them attractive building blocks for advanced materials. nbinno.comrsc.org "this compound" could serve as a precursor or a key component in the construction of sophisticated supramolecular systems and nanomaterials.
Emerging trends in this area include:
Organic Light-Emitting Diodes (OLEDs): Arylsilanes are used in OLEDs as charge-transporting or emitting materials due to their thermal stability and electronic properties. rsc.org The specific substitution pattern of "this compound" could be tuned to create novel materials for optoelectronic applications. rsc.org The benzyloxy group could be further functionalized to attach chromophores or other active units.
Supramolecular Chemistry: The phenyl ring of the molecule can participate in π-π stacking and other non-covalent interactions, which are the basis of supramolecular assembly. northwestern.edu By designing complementary molecules, it may be possible to direct the self-assembly of "this compound" into well-defined structures like gels, liquid crystals, or porous frameworks. researchgate.net
Functionalized Nanomaterials: The trimethylsilyl group can act as an anchor to silicon-based nanomaterials like silica (B1680970) nanoparticles or silicon quantum dots. This would allow for the surface functionalization of these materials with the benzyloxyphenyl group, which could then be used for further chemical modifications or to impart specific properties to the nanomaterial, such as altered solubility or biocompatibility.
| Material Class | Potential Role of this compound | Desired Properties |
| OLEDs | Component of charge transport or emissive layers. rsc.org | Thermal stability, tunable electronic properties. |
| Supramolecular Gels | Gelator molecule through self-assembly via non-covalent interactions. | Stimuli-responsive behavior, controlled release. |
| Functionalized Silica Nanoparticles | Surface modifier to introduce organic functionality. | Biocompatibility, targeted delivery. zmsilane.com |
| Porous Organic Polymers | Monomer or cross-linker for creating porous materials. researchgate.net | Gas storage, catalysis. |
Interdisciplinary Applications and Methodological Innovations
The future of "this compound" also lies in its application to solve problems in other scientific disciplines and in the development of new chemical tools.
Medicinal Chemistry and Chemical Biology: The benzyloxy-phenyl motif is present in various biologically active molecules. nih.govmdpi.comresearchgate.net The introduction of a trimethylsilyl group could modulate the pharmacokinetic properties of such compounds or serve as a handle for bio-orthogonal chemistry. Future research could explore the synthesis of derivatives of "this compound" as potential therapeutic agents or as probes to study biological processes.
Materials Science: As a precursor to silicon-containing polymers and ceramics, this compound could find use in creating materials with enhanced thermal stability, dielectric properties, or hydrophobicity. nbinno.comcfsilicones.com The organic benzyloxy group would be incorporated into the final material, influencing its properties.
New Synthetic Methodologies: The compound can serve as a versatile building block in organic synthesis. For example, it can act as a benzyne (B1209423) precursor after appropriate functionalization, providing access to a wide range of substituted aromatic compounds. acs.orgresearchgate.net The development of new reactions where the trimethylsilyl group acts as a directing group or a masked hydroxyl group will continue to be an area of interest. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (3-(Benzyloxy)phenyl)trimethylsilane, and how do they influence its reactivity in synthetic chemistry?
- Answer : The compound has a molecular weight of 180.32 g/mol (C16H20OSi) and features a benzyloxy group and a trimethylsilane moiety. Its InChI key (AOKMFXQCRBQJOP-UHFFFAOYSA-N) indicates stereochemical stability, while the benzyloxy group enhances solubility in organic solvents. The trimethylsilane group acts as a protecting group, reducing undesired side reactions in nucleophilic environments. These properties make it suitable for use as an intermediate in multi-step syntheses .
Q. What are the standard synthetic routes for preparing this compound, and what are their comparative advantages?
- Answer : Common methods include:
- Pd-catalyzed cross-coupling : Efficient for introducing the trimethylsilane group to aromatic systems, with yields >70% under optimized conditions (e.g., using Pd(PPh3)4 and TMS-Cl) .
- Direct silylation : Reaction of 3-(benzyloxy)phenyllithium with trimethylsilyl chloride. This method is rapid but requires strict anhydrous conditions to prevent hydrolysis .
Comparative studies suggest Pd-catalyzed routes offer better scalability, while direct silylation is preferable for small-scale, high-purity synthesis.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, trimethylsilane at δ 0.1–0.3 ppm).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (m/z 180.32).
- X-ray crystallography : Resolves bond angles and steric effects, though limited by crystal growth challenges due to hydrophobic groups .
Advanced Research Questions
Q. How do electronic and steric effects of the trimethylsilane group influence regioselectivity in cross-coupling reactions involving this compound?
- Answer : The trimethylsilane group acts as an electron-donating substituent, activating the para-position of the phenyl ring for electrophilic substitution. Steric hindrance from the -Si(CH3)3 group directs reactions to the less hindered ortho/meta positions. Computational studies (DFT) show a 15–20% energy barrier difference between meta and para attack pathways, favoring meta-functionalization in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., rotational isomerism of the benzyloxy group). Solutions include:
- Variable-temperature NMR : Identifies coalescence temperatures for rotamers (typically 0–25°C).
- 2D NOESY : Maps spatial proximity between benzyloxy protons and silane groups to confirm conformational preferences.
- Solvent polarity adjustments : Polar aprotic solvents (e.g., DMSO-d6) stabilize specific conformers, simplifying splitting patterns .
Q. How can this compound be leveraged in bioconjugation or material science applications?
- Answer :
- Bioconjugation : The silane group enables immobilization on SiO2 surfaces (e.g., biosensors), while the benzyloxy group allows post-functionalization via hydrogenolysis (H2/Pd-C) to expose hydroxyl groups for biomolecule attachment .
- Material Science : Used as a monomer in silicon-based polymers, enhancing thermal stability (Tg > 150°C) and hydrophobicity. Copolymerization with styrene derivatives improves mechanical strength in nanocomposites .
Q. What computational methods are effective for predicting the reactivity of this compound in novel reaction environments?
- Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. toluene).
- Machine Learning (ML) : Trained on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for untested reactions involving silane intermediates .
Methodological Considerations
Q. How can researchers optimize reaction yields when using this compound in air-sensitive protocols?
- Answer :
- Schlenk line techniques : Maintain inert atmospheres (Ar/N2) to prevent silane oxidation.
- Drying agents : Use molecular sieves (3Å) in solvent storage.
- In-situ monitoring : Raman spectroscopy tracks silane consumption, enabling real-time adjustments .
Q. What are the challenges in scaling up synthetic protocols for this compound, and how are they addressed?
- Answer : Key challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
